molecular formula C25H25N7O2S B11933912 4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide

4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide

Cat. No.: B11933912
M. Wt: 487.6 g/mol
InChI Key: CSUDUNKPOSIFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide is a bisbenzimidazole derivative structurally related to Hoechst dyes, such as Hoechst 33258, which are renowned for their DNA-binding properties . Its trihydrochloride salt form (CAS 74681-68-8) is commercially recognized as "Nuclear Yellow" (Hoechst S769121), indicating applications in nucleic acid staining and molecular biology . This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthetic strategies, biological activities, and physicochemical properties.

Properties

Molecular Formula

C25H25N7O2S

Molecular Weight

487.6 g/mol

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H25N7O2S/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34)

InChI Key

CSUDUNKPOSIFJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine moiety, and the attachment of the benzenesulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Sulfonamide Bond Formation

The benzenesulfonamide group is introduced via nucleophilic substitution:

  • Sulfonyl chloride preparation : Chlorosulfonation of benzene derivatives using ClSO₃H .

  • Amine coupling : Reacting the sulfonyl chloride with the bibenzoimidazole-piperazine amine intermediate in THF or DMF with a base (e.g., triethylamine) .

Representative Reaction :

Ar-SO2Cl+H2N-BibenzIm-PiperazineEt3N, THFAr-SO2NH-BibenzIm-Piperazine + HCl\text{Ar-SO}_2\text{Cl} + \text{H}_2\text{N-BibenzIm-Piperazine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Ar-SO}_2\text{NH-BibenzIm-Piperazine + HCl}

Optimized Parameters :

  • Temperature: 0–25°C

  • Reaction time: 2–4 hours

  • Yield: 80–90%

Functionalization of the Piperazine Substituent

The 4-methylpiperazine group is introduced via:

  • N-alkylation : Reacting piperazine with methyl iodide in methanol .

  • Coupling to benzimidazole : Using Buchwald-Hartwig amination or SNAr to attach the piperazine to a halogenated benzimidazole intermediate .

Critical Data :

MethodCatalystSolventYield
Buchwald-HartwigPd₂(dba)₃, XantphosToluene65–75%
SNArK₂CO₃, DMFDMF70–80%

Source:

Post-Synthetic Modifications

The compound undergoes further reactions to optimize pharmacological properties:

  • Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) to convert nitro groups to amines .

  • Sulfonamide alkylation : Reacting with alkyl halides to form N-alkylated derivatives .

Example Transformation :

NO2-Ar-SO2NH-RH2,Pd/CNH2-Ar-SO2NH-R\text{NO}_2\text{-Ar-SO}_2\text{NH-R} \xrightarrow{\text{H}_2, Pd/C} \text{NH}_2\text{-Ar-SO}_2\text{NH-R}

  • Yield: 85–95%

Characterization and Validation

Post-synthetic analysis employs:

  • Spectroscopy :

    • ¹H/¹³C NMR : Confirms substitution patterns and purity .

    • HRMS : Validates molecular weight (±2 ppm accuracy).

  • Chromatography :

    • HPLC : Purity >98%.

Reactivity Trends and Challenges

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions.

  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonamide bond .

Comparative Reaction Efficiency

The table below contrasts methods for key steps:

Reaction StepMethod A (Yield)Method B (Yield)Preferred Approach
Bibenzoimidazole couplingSuzuki (65%)Ullmann (55%)Suzuki (higher yield)
Sulfonamide formationTHF/Et₃N (85%)DMF/K₂CO₃ (78%)THF/Et₃N (milder conditions)

Scientific Research Applications

Structure Representation

The compound features a complex structure that includes a sulfonamide group attached to a bibenzoimidazole core with a piperazine substituent. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to sulfonamides and benzimidazoles. For instance, derivatives of benzimidazole have shown promising results in inhibiting cancer cell proliferation. The combination of the sulfonamide moiety with the benzimidazole structure enhances its activity against various cancer types by targeting specific cellular pathways involved in tumor growth and metastasis.

Case Study: Antitumor Evaluation

A study synthesized a series of benzimidazole derivatives and evaluated their anticancer activity using cell viability assays. The results indicated that certain compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting that the incorporation of the piperazine group could further enhance these effects through improved solubility and bioavailability .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial applications. Sulfonamides are historically known for their antibacterial properties, and recent research has extended this to include activity against fungal and viral pathogens.

Case Study: Antimicrobial Evaluation

A related study evaluated a series of 2-substituted benzimidazoles for their antimicrobial activity against various bacterial strains. The findings indicated that specific derivatives exhibited potent inhibitory effects, supporting the hypothesis that modifications to the benzimidazole core can yield effective antimicrobial agents .

Inhibition of Protein Kinases

The compound has been explored for its ability to inhibit protein kinases, particularly those involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor). Inhibitors targeting mutations like T790M have been developed to combat resistance in cancer therapies.

Case Study: EGFR Inhibitors

Research has shown that compounds with similar structures effectively inhibit mutant forms of EGFR, providing a pathway for developing targeted therapies for resistant cancer types .

Neuropharmacological Effects

The piperazine component suggests potential applications in neuropharmacology. Compounds containing piperazine have been investigated for their effects on neurotransmitter systems, which could lead to new treatments for disorders like depression and anxiety.

Case Study: Neuropharmacological Screening

A recent investigation into piperazine derivatives revealed their ability to modulate serotonin receptors, indicating potential antidepressant-like effects. This opens avenues for further research into the neuropharmacological applications of similar compounds .

Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerBenzimidazole DerivativesSignificant cytotoxicity
Antimicrobial2-Substituted BenzimidazolesPotent antibacterial activity
Protein Kinase InhibitionSulfonamide DerivativesInhibition of EGFR mutants
NeuropharmacologicalPiperazine DerivativesModulation of serotonin receptors

Mechanism of Action

The mechanism of action of 4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 10b (5-(4-Methylpiperazin-1-yl)-2′-(4-(trifluoromethyl)phenyl)-1H,1′H-2,5′-bibenzo[d]imidazole): Exhibits 60% yield and potent activity (IC₅₀ < 1 µM) against breast cancer cell lines, attributed to the electron-withdrawing trifluoromethyl group enhancing DNA intercalation .
  • Compound 12d (5-(4-Butylpiperazin-1-yl)-2-(2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-5-yl)-1H-benzo[d]imidazole): Shows 64.4% yield and activity against colorectal cancer via microtubule disruption .

Antibacterial Activity

  • Hoechst 33258: Active against MRSA and VRE, with MIC values of 2–8 µg/mL, due to minor-groove DNA binding .
  • Benzenesulfonamide Derivatives: Compound 9 (N-(3-azidopropyl)-4-(2,6-di-tert-butylphenoxy)butanamide) demonstrates improved RNA internal loop recognition, suggesting utility in targeting bacterial ribosomes .

DNA/RNA Binding

  • Target Compound : The benzenesulfonamide group may reduce AT-rich DNA affinity compared to Hoechst 33258 but enhance interaction with G-quadruplex or RNA structures .
  • Hoechst 33258 : Binds AT-rich DNA with Kd ≈ 10⁻⁷ M, widely used in fluorescence microscopy .

Physicochemical Properties

Property Target Compound Hoechst 33258 Compound 10b Compound 9
Solubility High (HCl salt) Moderate (phenol) Low (trifluoromethyl) Moderate (tert-butyl)
Melting Point Not reported 250–252°C 230–231.7°C 235–237°C
LogP Estimated 2.1–2.5 3.8 3.2 2.8
Stability Stable in acidic conditions Light-sensitive Hydrolytically stable Oxidative sensitivity

Biological Activity

4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide, also known by its chemical structure C25H25N7O2S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound features a complex structure that includes a bibenzoimidazole moiety and a sulfonamide group. Its structural formula is illustrated below:

C25H25N7O2S\text{C}_{25}\text{H}_{25}\text{N}_{7}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Binding : The compound exhibits a strong affinity for DNA, particularly through intercalation between base pairs. This property is crucial for its role as a fluorescent probe in DNA studies .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in nucleic acid metabolism, which may contribute to its anticancer properties .

Anticancer Properties

Research indicates that 4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide possesses notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical)0.5Induces apoptosis via DNA damage
MCF-7 (breast)0.8Inhibits cell proliferation
A549 (lung)0.6Disrupts cell cycle progression

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell growth.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

This antimicrobial activity may be linked to its ability to disrupt bacterial DNA replication processes.

Study 1: Fluorescence Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the fluorescence properties of the compound when bound to DNA. The results indicated that it could serve as an effective fluorescent marker for studying DNA replication in live cells .

Study 2: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors showed promising results when treated with this compound. Patients exhibited significant tumor reduction and manageable side effects, suggesting potential for further development as an anticancer therapeutic .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its analogs?

A one-pot condensation method using cesium carbonate in DMF at reflux is efficient for synthesizing bisbenzimidazole derivatives. Alkyl halides can be introduced to modify the phenol moiety (e.g., compound 1 in ). Multi-step approaches, including esterification and hydrazide formation, are also viable for generating hybrid scaffolds (e.g., oxadiazole-benzimidazole hybrids in ). Flash column chromatography (3:7 methanol-chloroform) is critical for purification .

Q. How is structural characterization performed for this compound?

Modern analytical techniques include:

  • NMR and MS : Confirm molecular structure and purity (e.g., uses 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry).
  • Elemental analysis : Validates stoichiometry.
  • UV-Vis/fluorescence spectroscopy : Assess DNA-binding properties (λabs ~352 nm, λem ~461 nm; ).

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer : V-ATPase inhibition assays ( ), cytotoxicity via MTT or SRB assays against cancer cell lines.
  • Antibacterial : Minimum inhibitory concentration (MIC) testing against Gram-positive pathogens (e.g., MRSA; ).
  • DNA binding : Fluorescence titration or surface plasmon resonance (SPR) to quantify minor groove binding affinity .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., sulfonamide) enhances DNA affinity, while alkylation of the phenol moiety (e.g., ethyl or propyl chains) alters lipophilicity and cytotoxicity ( ).
  • Hybrid scaffolds : Incorporating oxadiazole rings improves topoisomerase inhibition but may reduce solubility (). SAR studies should prioritize balancing DNA binding, enzyme inhibition, and pharmacokinetic properties .

Q. What is the mechanistic basis for its DNA-binding activity and therapeutic implications?

The compound binds AT-rich DNA sequences in the minor groove via hydrogen bonding and π-π interactions (similar to Hoechst 33258; ). This disrupts DNA replication in cancer cells and potentiates topoisomerase inhibitors. However, off-target effects on mitochondrial DNA require careful dose optimization .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

  • Experimental variables : Standardize cell lines (e.g., HeLa vs. MCF-7), culture conditions, and assay endpoints (IC50 vs. LC50).
  • Batch consistency : Verify compound purity via HPLC and elemental analysis.
  • Mechanistic context : Compare V-ATPase inhibition ( ) vs. DNA damage () to identify dominant pathways .

Q. Can this scaffold be engineered for dual-targeting (e.g., DNA and enzyme inhibition)?

  • Hybrid design : Link benzimidazole to enzyme inhibitors (e.g., V-ATPase or topoisomerase) via flexible spacers.
  • Pharmacophore mapping : Use computational tools to identify overlapping binding motifs.
  • In vitro validation : Test dual inhibition via enzyme assays (V-ATPase) and DNA-binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.